molecular formula C22H19N3O5S2 B505579 N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide

N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide

Cat. No.: B505579
M. Wt: 469.5g/mol
InChI Key: CJCWCBSLQJKHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide is a complex organic compound that features a unique structure combining a benzodioxin ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thiophene sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of folic acid synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide is unique due to its combination of a benzodioxin ring, a thiophene ring, and multiple functional groups. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler analogs.

Properties

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5g/mol

IUPAC Name

N-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H19N3O5S2/c1-28-17-12-14(5-6-15(17)24-21(27)19-3-2-10-32-19)23-22(31)25-20(26)13-4-7-16-18(11-13)30-9-8-29-16/h2-7,10-12H,8-9H2,1H3,(H,24,27)(H2,23,25,26,31)

InChI Key

CJCWCBSLQJKHKF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CS4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CS4

Origin of Product

United States

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